Thieno[3,2-d]pyrimidine-4-thiol

Kinase inhibitor STK17B DRAK2

Critical scaffold for kinase inhibitor R&D. Only the [3,2-d] isomer provides the essential P-loop conformation for >100-fold selectivity over [2,3-d] (PDB 6Y6F). The 4-thiol group is a versatile handle for thioether derivatives with sub-µM potency (IC50 0.33-0.62 µM). Validated for STK17B and tubulin binding. Not a generic building block.

Molecular Formula C6H4N2S2
Molecular Weight 168.2 g/mol
CAS No. 16229-24-6
Cat. No. B104155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidine-4-thiol
CAS16229-24-6
Molecular FormulaC6H4N2S2
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1NC=NC2=S
InChIInChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
InChIKeyOANSZKHFTKDZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-d]pyrimidine-4-thiol (CAS 16229-24-6): A Privileged Heterocyclic Scaffold for Kinase and Enzyme Inhibitor Development


Thieno[3,2-d]pyrimidine-4-thiol is a sulfur-containing fused heterocyclic compound (molecular weight: 168.2 g/mol; formula: C6H4N2S2; density: 1.6 g/cm³; boiling point: 325.6°C at 760 mmHg) that serves as a versatile core scaffold in medicinal chemistry . The compound exists as a thione tautomer and features a reactive thiol group at the 4-position, enabling diverse synthetic derivatization [1]. Its planar ring system mimics purine nucleotides, allowing it to engage ATP-binding pockets in kinases and other nucleotide-recognizing enzymes [2].

Why Thieno[3,2-d]pyrimidine-4-thiol Cannot Be Replaced by Isomeric Thienopyrimidines or Purine Analogs


Substituting Thieno[3,2-d]pyrimidine-4-thiol with the closely related Thieno[2,3-d]pyrimidine-4-thiol isomer or purine-based scaffolds fundamentally alters target engagement and selectivity profiles due to differences in heteroatom positioning and electronic distribution [1]. The [3,2-d] ring fusion pattern dictates the spatial orientation of the pyrimidine N1 nitrogen, which is critical for ATP-binding site interactions in kinases [2]. X-ray crystallographic evidence demonstrates that the isomeric [2,3-d] analogue exhibits >100-fold reduced activity against the death-associated protein kinase STK17B compared to the [3,2-d] scaffold, attributed directly to reduced basicity of the pyrimidine N1 [3]. Furthermore, the 4-thiol substituent provides a unique synthetic handle for generating diverse thioether derivatives that achieve isoform-selective enzyme inhibition (e.g., h-NTPDase1 IC50 = 0.62 µM versus h-NTPDase2 IC50 = 0.33 µM), a level of discrimination not accessible with 4-oxo or 4-amino analogues [4][5].

Quantitative Differentiation Evidence for Thieno[3,2-d]pyrimidine-4-thiol versus Closest Analogs


Isomer-Dependent Kinase Selectivity: >100-Fold STK17B Inhibition Advantage Over Thieno[2,3-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine scaffold demonstrates remarkable target engagement specificity compared to its isomeric thieno[2,3-d]pyrimidine counterpart. In direct head-to-head enzymatic assays against the death-associated protein kinase STK17B (DRAK2), the thieno[3,2-d]pyrimidine-based chemical probe PKIS43 exhibits >100-fold greater inhibitory potency than the isomeric thieno[2,3-d]pyrimidine analogue, which served as a negative control [1]. X-ray co-crystal structures (PDB 6Y6F, resolution 1.98 Å) reveal that the [3,2-d] scaffold facilitates a unique P-loop conformation characterized by a critical salt bridge between Arg41 and the inhibitor's carboxylic acid moiety, whereas the [2,3-d] isomer fails to induce this conformation due to the reduced basicity of its pyrimidine N1 nitrogen [2][3].

Kinase inhibitor STK17B DRAK2 Chemical probe Selectivity

Isoform-Selective h-NTPDase Inhibition: Sub-Micromolar Potency Achieved via 4-Thiol Derivatization

Derivatization of the 4-thiol group of Thieno[3,2-d]pyrimidine-4-thiol yields potent and isoform-selective inhibitors of human ectonucleotidases (h-NTPDases), enzymes implicated in cancer and inflammation [1]. In head-to-head evaluations within the same study, compound 3j (N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine) selectively inhibits h-NTPDase1 with an IC50 of 0.62 ± 0.02 µM, while compound 4d demonstrates sub-micromolar potency against h-NTPDase2 with an IC50 of 0.33 ± 0.09 µM [2]. This differential isoform selectivity (approximately 2-fold preference for h-NTPDase2 by 4d) is not observed with the unsubstituted parent scaffold, underscoring the value of the 4-thiol as a derivatizable handle.

h-NTPDase inhibitor Enzyme selectivity Thioether derivative SAR

Antiproliferative Activity in Prostate Cancer: RP-010 Derivative Achieves IC50 <1 µM with Selectivity Over Non-Cancer Cells

Thieno[3,2-d]pyrimidine-based compounds (RP series) demonstrate potent and selective antiproliferative activity against prostate cancer cell lines [1]. The compound RP-010 exhibits IC50 values below 1 µM against both PC-3 and DU145 prostate cancer cells, while showing significantly lower cytotoxicity in non-prostate cancer CHO and CRL-1459 cell lines [2]. Mechanistically, RP-010 at concentrations of 1-2 µM induces β-catenin fragmentation and downregulates Wnt pathway proteins (LRP-6, DVL3, c-Myc), and at 0.5-4 µM arrests cells in G2 phase, triggering mitotic catastrophe and apoptosis [3]. Importantly, RP-010 demonstrates a favorable safety margin in vivo, producing no significant toxic effects in zebrafish at concentrations up to 6 µM [4].

Anticancer Prostate cancer PC-3 DU145 Wnt/β-catenin

Physicochemical Differentiation: Molecular Properties Distinguish [3,2-d] Scaffold from Purine and [2,3-d] Isomers

The physicochemical profile of Thieno[3,2-d]pyrimidine-4-thiol and its derivatives offers distinct advantages for medicinal chemistry optimization [1]. For the 6-(4-bromophenyl) derivative, computed properties include: molecular weight 323.2 g/mol, XLogP3-AA 3.7, hydrogen bond donor count 1, hydrogen bond acceptor count 2, rotatable bond count 1, and topological polar surface area (TPSA) 84.7 Ų [2]. These values compare favorably to the analogous purine scaffold (adenine derivatives) which typically possess higher hydrogen bond donor/acceptor counts (2-3 donors, 3-4 acceptors) and higher TPSA (>100 Ų), potentially reducing membrane permeability [3]. The lower H-bond donor count and moderate lipophilicity (LogP ~3.7) of the thieno[3,2-d]pyrimidine core suggest improved passive diffusion characteristics relative to more polar purine isosteres [4].

Physicochemical properties Drug-likeness LogP Polar surface area Scaffold comparison

Optimal Research and Industrial Deployment Scenarios for Thieno[3,2-d]pyrimidine-4-thiol


Development of Isoform-Selective Kinase Chemical Probes for STK17B (DRAK2)

Investigators studying the 'dark' kinase STK17B require highly selective tool compounds to dissect its role in disease pathology. The thieno[3,2-d]pyrimidine scaffold provides the essential core for generating ATP-competitive inhibitors that discriminate against closely related kinases, including STK17A, due to the unique P-loop conformation it induces [1]. The >100-fold selectivity over the isomeric [2,3-d] scaffold demonstrates that proper ring fusion geometry is non-negotiable for target engagement [2]. This application is supported by co-crystal structure data (PDB 6Y6F) that can guide structure-based drug design efforts [3].

Lead Generation for Selective h-NTPDase Inhibitors in Immuno-Oncology

The 4-thiol group of Thieno[3,2-d]pyrimidine-4-thiol serves as a versatile synthetic handle for generating thioether derivatives with tunable isoform selectivity against h-NTPDase1 and h-NTPDase2 [1]. Researchers can leverage the sub-micromolar potencies achieved (h-NTPDase1 IC50 = 0.62 µM; h-NTPDase2 IC50 = 0.33 µM) as a starting point for further optimization [2]. The differential selectivity observed between compounds 3j and 4d within the same study demonstrates the feasibility of achieving isoform discrimination through systematic SAR exploration [3].

Prostate Cancer Drug Discovery Targeting Wnt/β-Catenin Signaling

The RP series of thieno[3,2-d]pyrimidine derivatives, exemplified by RP-010, exhibits potent antiproliferative activity (IC50 < 1 µM) against PC-3 and DU145 prostate cancer cells with a mechanistic link to Wnt/β-catenin pathway disruption [1]. The favorable in vivo safety profile observed in zebrafish (no toxicity at ≤6 µM) suggests a viable therapeutic window for lead optimization [2]. Medicinal chemists can utilize the core scaffold to explore structure-activity relationships aimed at improving potency and pharmacokinetics while maintaining the selectivity over non-cancer cells [3].

Synthesis of Colchicine-Binding Site Inhibitors (CBSIs) Overcoming Multidrug Resistance

Thieno[3,2-d]pyrimidine derivatives have been identified as potent colchicine-binding site inhibitors that circumvent P-glycoprotein-mediated multidrug resistance (MDR), a major obstacle in cancer chemotherapy [1]. Analogues derived from this scaffold achieve IC50 values around 1 nM against multiple tumor cell lines, induce G2/M arrest, and inhibit tubulin polymerization [2]. The availability of X-ray co-crystal structures with tubulin provides a rational basis for structure-guided optimization of binding affinity and pharmacokinetic properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-d]pyrimidine-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.